tert-Butyl (1R,5S)-9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate

Chiral building block Diastereoselective synthesis GPR119 agonist intermediate

tert-Butyl (1R,5S)-9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate (CAS 1280214-64-3, also listed as 1147557-68-3) is a chiral, bicyclic N-Boc-protected amino alcohol belonging to the 3-oxa-7-azabicyclo[3.3.1]nonane scaffold class. The compound features a tert-butyl carbamate (Boc) protecting group on the 7-nitrogen and a hydroxyl substituent at the 9-position with defined (1R,5S) stereochemistry and anti configuration.

Molecular Formula C12H21NO4
Molecular Weight 243.30 g/mol
CAS No. 1280214-64-3
Cat. No. B13550240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (1R,5S)-9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate
CAS1280214-64-3
Molecular FormulaC12H21NO4
Molecular Weight243.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2COCC(C1)C2O
InChIInChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-4-8-6-16-7-9(5-13)10(8)14/h8-10,14H,4-7H2,1-3H3/t8-,9+,10?
InChIKeyGFLBASJQJLQUMN-ULKQDVFKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (1R,5S)-9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate (CAS 1280214-64-3): Sourcing & Identity Guide


tert-Butyl (1R,5S)-9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate (CAS 1280214-64-3, also listed as 1147557-68-3) is a chiral, bicyclic N-Boc-protected amino alcohol belonging to the 3-oxa-7-azabicyclo[3.3.1]nonane scaffold class [1]. The compound features a tert-butyl carbamate (Boc) protecting group on the 7-nitrogen and a hydroxyl substituent at the 9-position with defined (1R,5S) stereochemistry and anti configuration . It is primarily employed as a synthetic intermediate in medicinal chemistry programs, most notably in the preparation of GPR119 agonists [2]. Its value proposition for procurement is tied to its precise stereochemical and regiochemical identity, which distinguishes it from closely related bicyclic amino alcohols.

Why Generic Substitution of tert-Butyl (1R,5S)-9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate Is Scientifically Unreliable


Generic substitution fails because this compound's utility is defined by three interdependent structural features—stereochemistry, regiochemistry, and N-protecting group identity—that cannot be assumed equivalent across the 3-oxa-7-azabicyclo[3.3.1]nonane class. The (1R,5S) configuration with an anti-9-hydroxy orientation is a specific diastereomer; the syn isomer, racemic mixtures, or regioisomers (e.g., 7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate) produce distinct spatial arrangements that alter downstream coupling selectivity and product enantiopurity [1]. Additionally, the tert-butyl carbamate (Boc) group provides orthogonal acid-labile protection compared to the isopropyl carbamate used in final GPR119 agonists; premature base-mediated cleavage of the latter can compromise synthetic yield [2]. Quantitative differentiation evidence follows in Section 3, although it must be noted that head-to-head comparative data in public literature remains limited [3].

Product-Specific Quantitative Evidence Guide for tert-Butyl (1R,5S)-9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate


Stereochemical Fidelity: Defined (1R,5S) Configuration with Anti-9-Hydroxy Orientation

The target compound's stereochemistry is explicitly defined as (1R,5S) with the 9-hydroxy group in the anti configuration, as recorded in the CAS Common Chemistry registry [1]. In contrast, the regioisomeric analog tert-butyl (1R,5S)-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate (CAS 1148006-31-8) places the hydroxyl at position 7 and the Boc group on the 9-nitrogen, resulting in a different spatial arrangement . While direct comparative reaction yields or enantiomeric excess data are not publicly available for this specific pair, the stereochemical annotation itself constitutes a critical differentiating parameter: any deviation in stereochemistry (e.g., (1S,5R) or syn configuration) would yield a distinct diastereomer with predictably altered reactivity in subsequent chiral transformations [2].

Chiral building block Diastereoselective synthesis GPR119 agonist intermediate

N-Protecting Group Orthogonality: tert-Butyl Carbamate (Boc) vs. Isopropyl Carbamate

The target compound bears a tert-butyl carbamate (Boc) group, whereas the final GPR119 agonist compounds disclosed in the Pfizer patent utilize an isopropyl carbamate at the same position (e.g., isopropyl 9-((5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidin-4-yl)oxy)-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate) [1]. The Boc group is labile under acidic conditions (e.g., TFA or HCl/dioxane) but stable to nucleophilic bases, while isopropyl carbamates require stronger acidic or hydrogenolytic conditions for cleavage [2]. This orthogonality allows the Boc-protected intermediate to undergo subsequent nucleophilic substitution at the 9-hydroxyl position without premature deprotection, a strategic advantage documented in the patent's Reaction Scheme II [3]. Quantitative comparison: Boc deprotection typically proceeds with >99% efficiency in 1–2 h at room temperature with 50% TFA/CH₂Cl₂, whereas isopropyl carbamate cleavage often requires prolonged heating or specialized reagents, risking competitive side reactions.

Orthogonal protection Solid-phase peptide synthesis GPR119 agonist synthesis

Vendor-Specified Purity Benchmarking: 95% vs. ≥98% Purity Tiers

Commercial suppliers report purity specifications that can directly impact procurement decisions. Fluorochem lists the target compound (as CAS 1147557-68-3) at 95.0% purity , while MolCore offers the same compound with a specification of NLT 98% . The regioisomeric analog (CAS 1148006-31-8) is also sold at 95% purity by Fluorochem but at a different price point (£454.00 per 250 mg) . For the structurally related isopropyl carbamate analog (CAS 1246187-80-3), MolCore provides NLT 98% purity at a molecular weight of 229.27 g/mol versus 243.30 g/mol for the target compound . These purity and pricing differentials are relevant for budgeting and reaction stoichiometry calculations; however, no independent inter-laboratory round-robin purity verification data have been published.

Chemical purity Intermediate quality control Vendor comparison

Scaffold Context: 9-Hydroxy Intermediate in Pfizer GPR119 Agonist Patents

The 3-oxa-7-azabicyclo[3.3.1]nonane scaffold is the core of a series of GPR119 agonists disclosed by Pfizer, where the 9-hydroxy group serves as a key attachment point for pyrimidinyl ether pharmacophores [1]. The target compound, as the Boc-protected 9-hydroxy variant, is the direct precursor to the isopropyl carbamate final compounds exemplified in the patent (e.g., isopropyl 9-anti-({5-methyl-6-[(2-methylpyridin-3-yl)oxy]pyrimidin-4-yl}oxy)-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate, which demonstrated an EC₅₀ of 228 nM at rat GPR119 in a cAMP assay [2]). While the target compound itself is not biologically annotated, its structural role as the immediate precursor to compounds with quantified agonist activity differentiates it from other scaffold derivatives (e.g., 9-unsubstituted or 9-alkyl analogs) that lack this synthetic pathway relevance.

GPR119 agonist Diabetes drug discovery Patent landscape

Recommended Application Scenarios for tert-Butyl (1R,5S)-9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate


Chiral Building Block for GPR119 Agonist Synthesis

The primary documented application is as a chiral intermediate in the synthesis of 3-oxa-7-azabicyclo[3.3.1]nonane-derived GPR119 agonists, following the procedures outlined in Pfizer patent US 2012/0095028 A1. The Boc-protected 9-hydroxy intermediate undergoes nucleophilic aromatic substitution with 2-chloropyrimidines to install the pharmacophoric ether linkage, after which the Boc group is cleaved and replaced with an isopropyl carbamate to yield the final agonist [1]. The (1R,5S) absolute configuration is critical for downstream biological activity, as demonstrated by the stereospecificity of the binding data for the elaborated compound [2].

Stereospecific Scaffold for Parallel Medicinal Chemistry Libraries

Beyond the GPR119 program, the rigid 3-oxa-7-azabicyclo[3.3.1]nonane core with a defined (1R,5S) configuration and orthogonal Boc/9-hydroxyl functionality serves as a versatile scaffold for constructing focused libraries of conformationally constrained amines. The anti relationship between the 9-hydroxyl and the N-Boc group ensures a reproducible spatial orientation for subsequent functionalization, which is essential for structure–activity relationship (SAR) studies [1]. Procurement of the stereochemically defined starting material eliminates the need for chiral chromatographic separation at later stages [2].

Orthogonal Protection Strategy in Multi-Step Syntheses

The tert-butyl carbamate group provides acid-labile nitrogen protection that is orthogonal to base-labile esters, silyl ethers, and the 9-hydroxyl itself. This allows sequential deprotection and functionalization in the presence of other sensitive functionality—a practical advantage when the compound is used as a late-stage intermediate in complex molecule synthesis [1]. The commercial availability of the compound at ≥95% purity from multiple vendors (e.g., Fluorochem, MolCore) reduces the burden of in-house preparation and quality control [2].

Analytical Reference Standard for Regioisomeric Purity Determination

Because the regioisomer tert-butyl (1R,5S)-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate (CAS 1148006-31-8) is commercially available [1], the target compound can serve as an analytical reference standard for developing HPLC or NMR methods to distinguish the 9-hydroxy/7-Boc isomer from the 7-hydroxy/9-Boc isomer. This is directly relevant for quality control laboratories that must verify the regiochemical integrity of incoming building blocks before use in regulated synthetic processes.

Quote Request

Request a Quote for tert-Butyl (1R,5S)-9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.